molecular formula C25H23ClN2O B14925714 4-chloro-1-(4-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-chloro-1-(4-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B14925714
M. Wt: 402.9 g/mol
InChI Key: IFLMABHYAIMZLC-UHFFFAOYSA-N
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Description

4-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorinated and methylated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Substitution with Chlorinated and Methylated Phenyl Groups: The pyrazole ring is then substituted with chlorinated and methylated phenyl groups using Friedel-Crafts alkylation.

    Etherification: The final step involves the etherification of the phenyl group with methanol under acidic conditions to form the methyl ether.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorinated phenyl groups to their corresponding hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENOL: Similar structure but with a hydroxyl group instead of a methyl ether.

    4-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}BENZENE: Lacks the ether functionality.

Uniqueness

4-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is unique due to its specific substitution pattern and the presence of the ether group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C25H23ClN2O

Molecular Weight

402.9 g/mol

IUPAC Name

4-chloro-1-[(4-methoxyphenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C25H23ClN2O/c1-17-4-10-20(11-5-17)24-23(26)25(21-12-6-18(2)7-13-21)28(27-24)16-19-8-14-22(29-3)15-9-19/h4-15H,16H2,1-3H3

InChI Key

IFLMABHYAIMZLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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